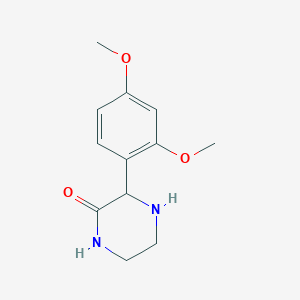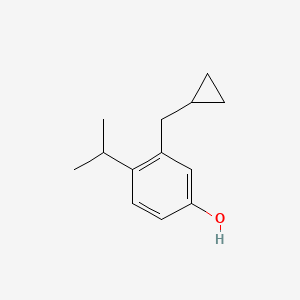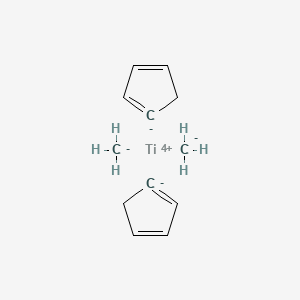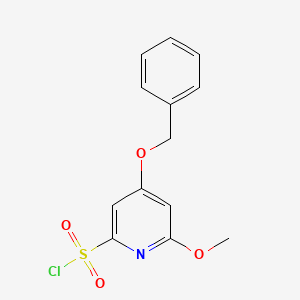
4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 4-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the corresponding sulfonic acid with thionyl chloride or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonamide or thiol.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles to form sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Sulfonamide, thiol derivatives.
Substitution: Sulfonamide, sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The benzyloxy and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)pyridine-2-sulfonyl chloride: Lacks the methoxy group at the 6-position.
6-Methoxypyridine-2-sulfonyl chloride: Lacks the benzyloxy group at the 4-position.
4-(Benzyloxy)-6-methoxypyridine: Lacks the sulfonyl chloride group at the 2-position.
Uniqueness: 4-(Benzyloxy)-6-methoxypyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the benzyloxy and methoxy groups enhances its solubility and binding properties, while the sulfonyl chloride group provides a reactive site for further chemical modifications.
Eigenschaften
CAS-Nummer |
1393572-89-8 |
|---|---|
Molekularformel |
C13H12ClNO4S |
Molekulargewicht |
313.76 g/mol |
IUPAC-Name |
6-methoxy-4-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H12ClNO4S/c1-18-12-7-11(8-13(15-12)20(14,16)17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
OBBNNNNVGVPXAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


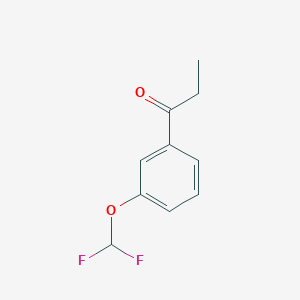
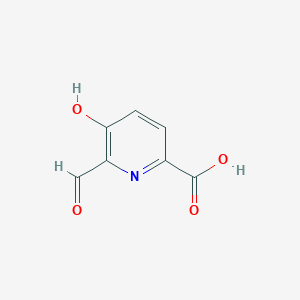
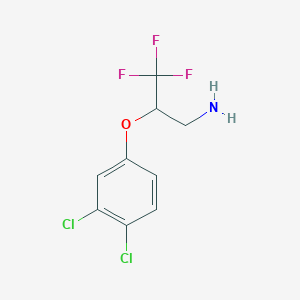
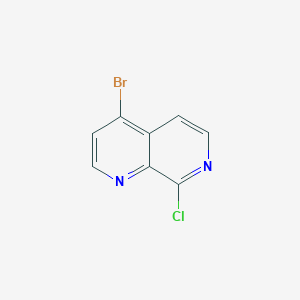
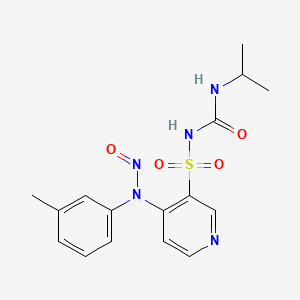
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)

![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)
![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
